Fmoc-D-Thr(tBu)-OH
CAS No.: 138797-71-4
VCID: VC21540191
Molecular Formula: C23H27NO5
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-D-Thr(tBu)-OH, also known as N-Fmoc-O-tert-butyl-D-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its protective groups, which enhance stability and facilitate selective reactions. The compound features a fluorenylmethoxycarbonyl (Fmoc) group protecting the amino functionality and a tert-butyl (tBu) group protecting the hydroxyl functionality of threonine. Synthesis and PreparationThe synthesis of Fmoc-D-Thr(tBu)-OH typically involves two main steps:
Applications in Research and MedicineFmoc-D-Thr(tBu)-OH is used extensively in:
Comparison with Similar Compounds
Biological ActivityFmoc-D-Thr(tBu)-OH plays a significant role in peptide synthesis due to its protective groups. The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions, such as coupling with other amino acids to form peptides. This property is crucial for producing bioactive peptides that can interact with various biological targets, including enzymes and receptors . Research FindingsRecent studies have highlighted the importance of Fmoc-D-Thr(tBu)-OH in synthesizing peptides with specific biological activities. For instance, peptides synthesized using this compound can be used to study enzyme interactions and receptor binding, providing insights into cellular mechanisms and potential therapeutic targets . |
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CAS No. | 138797-71-4 | ||||||||||||||||||||
Product Name | Fmoc-D-Thr(tBu)-OH | ||||||||||||||||||||
Molecular Formula | C23H27NO5 | ||||||||||||||||||||
Molecular Weight | 397.5 g/mol | ||||||||||||||||||||
IUPAC Name | (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m0/s1 | ||||||||||||||||||||
Standard InChIKey | LZOLWEQBVPVDPR-VBKZILBWSA-N | ||||||||||||||||||||
Isomeric SMILES | C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | ||||||||||||||||||||
SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | ||||||||||||||||||||
Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | ||||||||||||||||||||
Synonyms | Fmoc-D-Thr(tBu)-OH;138797-71-4;Fmoc-O-tert-butyl-D-threonine;Fmoc-D-Thr(But)-OH;Fmoc-Thr(But)-OH;AmbotzFAA1509;AC1ODVAG;PubChem10044;47312_ALDRICH;Fmoc-O-tert.butyl-D-threonine;SCHEMBL3310968;47312_FLUKA;MolPort-003-934-061;ZINC2571893;CF-057;AKOS015892639;AM82251;MCULE-4528317781;NE31461;AJ-41952;AK-81192;KB-52134;ST2407019;FT-0643299;(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoicacid | ||||||||||||||||||||
PubChem Compound | 7021418 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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